molecular formula C20H20BrNO3 B8029217 tert-butyl 6-(benzyloxy)-2-bromo-1H-indole-1-carboxylate

tert-butyl 6-(benzyloxy)-2-bromo-1H-indole-1-carboxylate

Cat. No.: B8029217
M. Wt: 402.3 g/mol
InChI Key: QHFGTMAPMPYELH-UHFFFAOYSA-N
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Description

Tert-butyl 6-(benzyloxy)-2-bromo-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound features a tert-butyl ester group, a benzyloxy group, and a bromine atom attached to the indole core, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(benzyloxy)-2-bromo-1H-indole-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of tert-butyl esters often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(benzyloxy)-2-bromo-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Suzuki–Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can use sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can yield various substituted indoles, while hydrolysis will produce the corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 6-(benzyloxy)-2-bromo-1H-indole-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of indole derivatives’ biological activities, including their roles as enzyme inhibitors or receptor agonists/antagonists.

    Medicine: Indole derivatives are known for their therapeutic potential, and this compound can be a precursor in the synthesis of drugs targeting various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 6-(benzyloxy)-2-bromo-1H-indole-1-carboxylate depends on its specific application. In general, indole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the benzyloxy and bromine substituents can influence the compound’s binding affinity and specificity, modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate: Lacks the bromine atom, which can affect its reactivity and biological activity.

    Tert-butyl 6-(benzyloxy)-2-chloro-1H-indole-1-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    Tert-butyl 6-(benzyloxy)-2-fluoro-1H-indole-1-carboxylate: Contains a fluorine atom, which can significantly alter its chemical and biological behavior.

Uniqueness

The presence of the bromine atom in tert-butyl 6-(benzyloxy)-2-bromo-1H-indole-1-carboxylate makes it particularly useful for certain types of chemical reactions, such as Suzuki–Miyaura coupling

Properties

IUPAC Name

tert-butyl 2-bromo-6-phenylmethoxyindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO3/c1-20(2,3)25-19(23)22-17-12-16(10-9-15(17)11-18(22)21)24-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFGTMAPMPYELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=CC2=C1C=C(C=C2)OCC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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